

An In-depth Technical Guide to Quinoline Hydrochloride: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: Quinoline hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **quinoline hydrochloride**, a significant compound in pharmaceutical development and chemical synthesis. It details the molecular structure, physicochemical properties, and established protocols for its synthesis and characterization.

Core Molecular and Physical Data

Quinoline hydrochloride is the salt formed from the heterocyclic aromatic compound quinoline and hydrochloric acid.^[1] It is a versatile intermediate used in the synthesis of various bioactive molecules.^[1]

The fundamental identifiers and molecular formula for **quinoline hydrochloride** are crucial for regulatory and research documentation.

| Identifier | Value | Citation |
|-------------------|--|--------------|
| IUPAC Name | quinoline;hydrochloride | [2] |
| Chemical Name | Quinolinium chloride | [2][3][4][5] |
| CAS Number | 530-64-3 | [2][3][4][6] |
| Molecular Formula | C ₉ H ₈ ClN | [2][3][4][7] |
| Canonical SMILES | <chem>C1=CC=C2C(=C1)C=CC=N2.Cl</chem> | [2] |
| InChI | InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H | [2][3][4][7] |
| InChIKey | PSXRWZBTVAZNSF-UHFFFAOYSA-N | [2][3][4][7] |

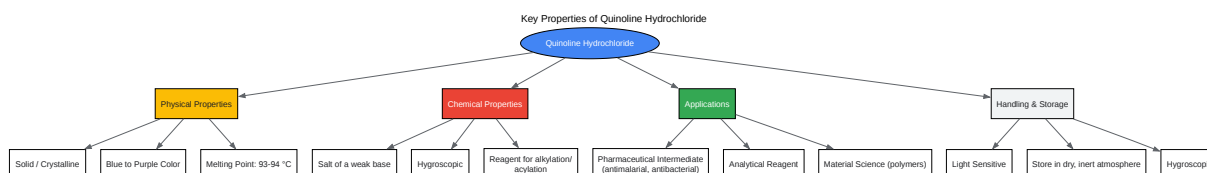
The physical and chemical properties of **quinoline hydrochloride** are summarized below. It is recognized as a solid that is both light-sensitive and hygroscopic.[6][8]

| Property | Value | Citation |
|------------------------|---|--------------|
| Molecular Weight | 165.62 g/mol | [1][2][5][9] |
| Exact Mass | 165.034527 Da | [2][10] |
| Physical State | Solid, powder to crystal | [5][6][8] |
| Appearance | Blue to purple | [1][5][8] |
| Melting Point | 93-94 °C | [5] |
| pKa (Parent Quinoline) | 4.90 | [11] |
| Water Solubility | Described as yielding a "very faint turbidity" | [5] |
| Storage Conditions | Room Temperature, sealed in dry conditions, under inert gas | [5][8] |

Molecular Structure and Properties Visualization

The following diagrams illustrate the molecular structure and key properties of **quinoline hydrochloride**.

Molecular structure of quinolinium chloride.



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Overview of **Quinoline Hydrochloride** properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **quinoline hydrochloride** are provided below. The synthesis of the parent quinoline is often achieved via the Skraup synthesis, a robust and historically significant method.^{[12][13][14]}

This protocol is adapted from established procedures for the Skraup synthesis, which utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.^{[14][15]} Ferrous sulfate is included to moderate the highly exothermic reaction.^{[12][15]}

Materials:

- Aniline
- Glycerol
- Concentrated Sulfuric Acid (H₂SO₄)
- Nitrobenzene
- Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
- Sodium Hydroxide (NaOH) solution (40%)

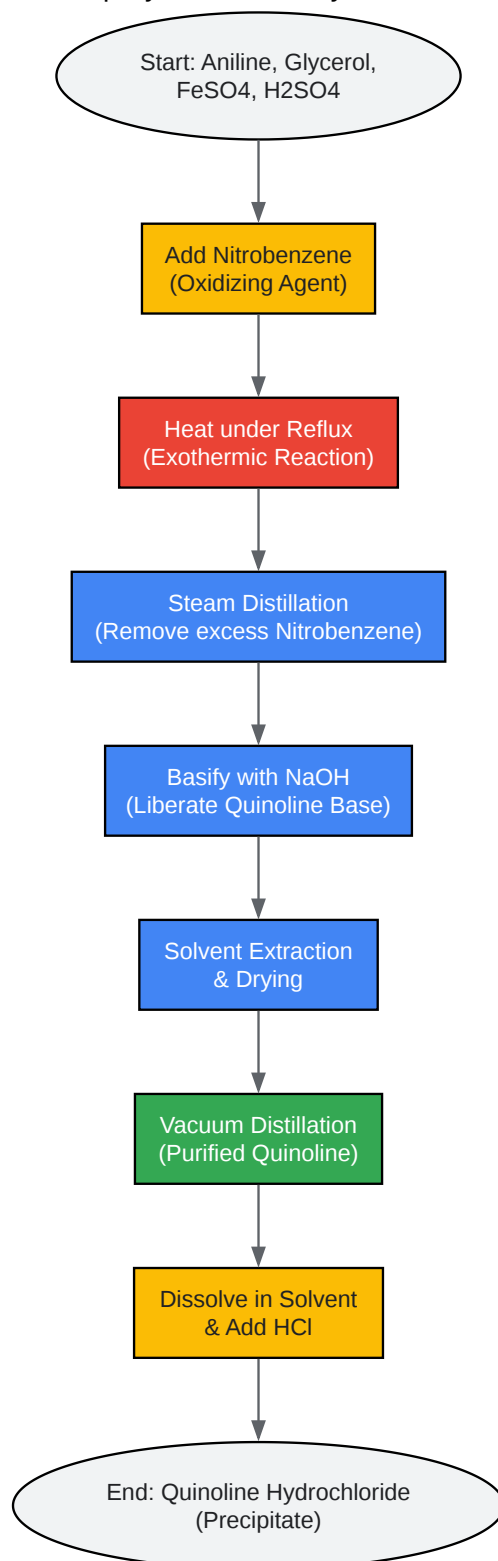
- Diethyl ether or Dichloromethane
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Hydrochloric Acid (HCl), concentrated or as a solution in a suitable solvent (e.g., isopropanol)

Procedure:

- **Reaction Setup:** In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline and glycerol.
- **Moderator Addition:** Add ferrous sulfate heptahydrate to the mixture.
- **Acidification:** While cooling the flask in an ice-water bath and stirring vigorously, slowly add concentrated sulfuric acid. The addition must be done carefully to control the temperature.
- **Oxidant Addition:** Slowly add nitrobenzene to the reaction mixture.
- **Reflux:** Heat the mixture gently under reflux. The reaction is highly exothermic; careful heating is required to initiate it, after which the heat source may need to be removed intermittently to maintain control. Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure completion.[\[16\]](#)
- **Work-up (Removal of Oxidant):** After cooling, dilute the mixture with water and arrange for steam distillation to remove any unreacted nitrobenzene.[\[15\]](#)
- **Basification and Isolation:** Make the remaining solution strongly alkaline by carefully adding a 40% sodium hydroxide solution.[\[15\]](#) This will liberate the free quinoline base.
- **Extraction:** Extract the quinoline using an organic solvent such as diethyl ether or dichloromethane. Combine the organic extracts.
- **Drying and Solvent Removal:** Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO_4). Filter off the drying agent and remove the solvent under reduced pressure to yield crude quinoline.
- **Purification:** Purify the crude quinoline by vacuum distillation.

- Salt Formation: Dissolve the purified quinoline base in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).
- Acidification: While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.
- Precipitation and Isolation: The **quinoline hydrochloride** salt will precipitate out of the solution. Collect the solid product by filtration.
- Drying: Wash the collected solid with a small amount of cold, dry solvent and dry it under vacuum to remove any residual solvent.

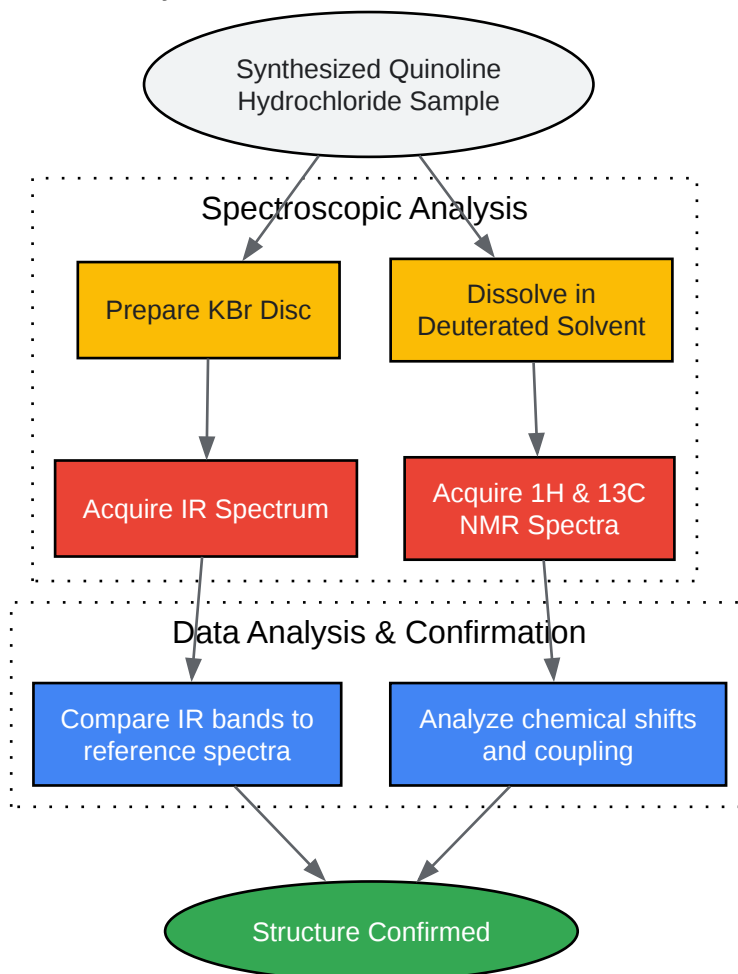
Workflow: Skraup Synthesis and Hydrochloride Formation

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Skraup synthesis and salt formation workflow.

- Objective: To identify functional groups and confirm the structure of the synthesized compound.
- Methodology:
 - Sample Preparation: Prepare a potassium bromide (KBr) disc.^[3] Mix a small amount of the dried **quinoline hydrochloride** sample (approx. 1 mg) with spectroscopic grade KBr powder (approx. 100 mg). Grind the mixture thoroughly to a fine powder.
 - Disc Formation: Press the powder in a pellet die under high pressure to form a thin, transparent disc.
 - Data Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer.
 - Analysis: Acquire the spectrum, typically in the range of 4000-400 cm^{-1} . The resulting spectrum should be compared with a reference spectrum for **quinoline hydrochloride**.^[2]^[10]
- Objective: To elucidate the detailed molecular structure by observing the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) nuclei.
- Methodology:
 - Sample Preparation: Dissolve a small amount of the **quinoline hydrochloride** sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl_3), DMSO- d_6 , or D_2O).^[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard if required by the solvent and experiment.
 - Data Acquisition: Transfer the solution to an NMR tube. Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer.^[7]^[10]
 - Analysis: Process the acquired data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ^1H), and coupling patterns to confirm the **quinoline hydrochloride** structure.

General Analytical Workflow for Product Characterization



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Workflow for product characterization.

Applications in Research and Development

Quinoline hydrochloride is a key building block in several areas of scientific research:

- **Pharmaceutical Development:** It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, most notably antimalarial agents (e.g., derivatives related to quinine and chloroquine), antibacterials, and potential anti-cancer drugs.[1][17] Its use can enhance the solubility and bioavailability of active pharmaceutical ingredients.[1]
- **Organic Synthesis:** In organic chemistry, it functions as a versatile reagent, facilitating reactions such as alkylations and acylations.[1]

- Analytical Chemistry: It is employed as a reagent in various analytical methods, including spectrophotometry, to aid in the identification and quantification of other substances.[1]
- Material Science: The compound is utilized in the production of specific polymers and coatings, contributing to the durability and performance of advanced materials.[1]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Quinoline Hydrochloride: Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219231#quinoline-hydrochloride-molecular-structure-and-formula]

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